molecular formula C40H38N2O4 B1589971 Fmoc-Lys(Trt)-OH CAS No. 719892-61-2

Fmoc-Lys(Trt)-OH

Cat. No.: B1589971
CAS No.: 719892-61-2
M. Wt: 610.7 g/mol
InChI Key: CEOOTQDKDICVJW-QNGWXLTQSA-N
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Description

Fmoc-Lys(Trt)-OH: is a derivative of lysine, an essential amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain amino group is protected by a triphenylmethyl (Trt) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Scientific Research Applications

Chemistry: Fmoc-Lys(Trt)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a valuable reagent in SPPS.

Biology: In biological research, this compound is used to synthesize peptides that can be used as substrates or inhibitors in enzymatic studies.

Medicine: The compound is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be used in drug discovery and development.

Industry: this compound is used in the production of peptide-based materials, such as hydrogels, which have applications in tissue engineering and drug delivery.

Mechanism of Action

The mechanism of action of “Fmoc-Lys(Trt)-OH” is based on its self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Safety and Hazards

Based on the available data, “Fmoc-Lys(Trt)-OH” is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .

Future Directions

The future directions for “Fmoc-Lys(Trt)-OH” involve the use of greener solvents in solid-phase peptide synthesis (SPPS) . In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Trt)-OH typically involves the protection of the lysine amino groups. The process begins with the protection of the α-amino group of lysine using the Fmoc group. This is achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The ε-amino group of lysine is then protected with the Trt group by reacting the intermediate with triphenylmethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the efficient and high-throughput production of protected amino acids. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys(Trt)-OH undergoes several types of reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal and TFA for Trt removal.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are commonly used.

Major Products Formed:

    Deprotected Lysine: Removal of the Fmoc and Trt groups yields free lysine.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with lysine residues.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Trt)-OH but with a tert-butyloxycarbonyl (Boc) group protecting the ε-amino group.

    Fmoc-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for protection.

Uniqueness: this compound is unique due to the stability of the Trt group under acidic conditions, making it suitable for use in peptide synthesis where other protecting groups might be too labile.

By comparing these compounds, it is evident that this compound offers a balance of stability and ease of deprotection, making it a preferred choice in many peptide synthesis applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOOTQDKDICVJW-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552979
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719892-61-2
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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